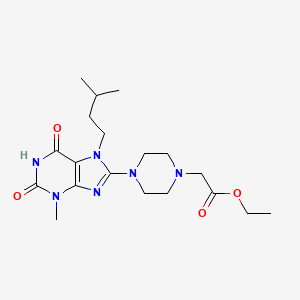

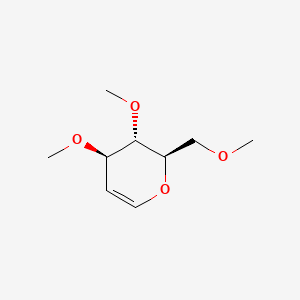

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological properties. Pyrazolone derivatives are often explored for their potential as antimicrobials and antioxidants, as seen in the study of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which demonstrated significant antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of functionalized pyrazole scaffolds involved an initial formation of 2-acetyl benzofuran from an o-alkyl derivative of salicyaldehyde, followed by a Claisen–Schmidt condensation reaction, and subsequent coupling with benzoyl chlorides . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by X-ray diffraction (XRD) methods, which provide precise information about the crystalline structure. For example, a related compound crystallized in the monoclinic space group C2/c, with specific cell constants and angles, indicating a well-defined molecular geometry . The molecular structure is further supported by spectroscopic methods such as IR and NMR, which offer insights into the functional groups and the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

Pyrazolone derivatives can participate in various chemical reactions due to their functional groups. The presence of a hydroxyl group, as seen in a second monoclinic polymorph of a related compound, allows for the formation of intramolecular and intermolecular hydrogen bonds, which can influence the compound's reactivity and interactions with other molecules . The reactivity is also influenced by the substitution pattern on the pyrazolone ring, which can lead to different dihedral angles and steric effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are closely related to their molecular structure. The crystalline form, polymorphism, and molecular conformations can affect properties such as solubility, melting point, and stability. The presence of methoxy and hydroxyethyl groups can contribute to the compound's solubility in organic solvents, while the keto form, as observed in a related benzopyranone compound, can influence its chemical stability and reactivity . The antimicrobial and antioxidant activities of these compounds are also significant physical properties, with some derivatives showing excellent efficacy compared to standards like butylated hydroxy anisole (BHA) .

科学的研究の応用

Synthesis and Structural Characterization

Research into the synthesis of derivatives related to 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has shown diverse methods of producing complex molecules. For example, reactions involving the formation of diamides from specific acid chlorides and amines have been explored to yield compounds with potential for further functionalization (Agekyan & Mkryan, 2015). The structural characterization of these compounds, including crystal structure analysis, has provided insights into their molecular conformations and potential for hydrogen bonding, which is critical for understanding their interactions with biological molecules (Zhu, Shen, & Tang, 2008).

Biomimetic Syntheses and Chemical Reactions

Biomimetic syntheses have been utilized to produce polyketide aromatics from pyrylium salts, demonstrating the versatility of chemical reactions involving derivatives of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (Griffin, Leeper, & Staunton, 1984). This approach showcases the compound's utility in synthesizing complex aromatic systems, which are of interest for various chemical and pharmaceutical applications.

Potential Bioactivity

The study of phenolic derivatives from natural sources, which share structural similarities with 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, has indicated weak activity against specific biological targets, such as the chemokine receptor CCR5 (Cao et al., 2003). These findings suggest avenues for further research into the bioactivity of structurally related compounds.

Molecular Interactions and Tautomerism

The investigation of NH-pyrazoles, including studies on tautomerism in solution and the solid state, provides valuable information on the dynamic behavior of these molecules. Such studies can inform the design of compounds with desired chemical and physical properties for scientific and pharmaceutical applications (Cornago et al., 2009).

特性

IUPAC Name |

4-(2-hydroxyethyl)-2-(4-methoxybenzoyl)-3-methyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9-12(7-8-17)13(18)15-16(9)14(19)10-3-5-11(20-2)6-4-10/h3-6,17H,7-8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGLVLCDDUOVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)OC)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

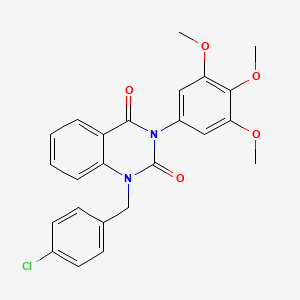

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)

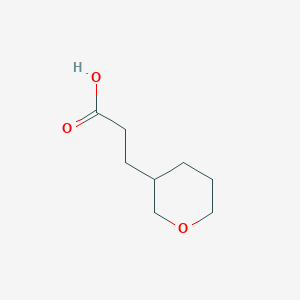

![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

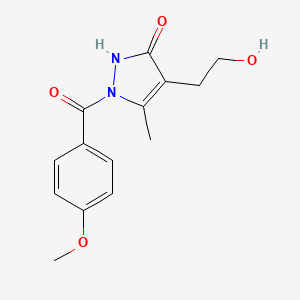

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)